Bombesin and its analogs are classified as neuropeptides that interact with bombesin receptors in mammals. These receptors include the gastrin-releasing peptide receptor (BB1), bombesin receptor subtype 2 (BB2), and bombesin receptor subtype 3 (BB3) . The bombesin family is notable for its involvement in various physiological functions, including appetite regulation, pain perception, and tumor growth stimulation .
The synthesis of Bombesin 13-14 typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of peptide chains on a solid support. The synthesis involves several key steps:
Bombesin 13-14 has a specific sequence that includes structural modifications at positions 13 and 14 compared to natural bombesin. The typical structure can be represented as follows:
The molecular formula and mass can vary depending on specific modifications but typically reflect a small peptide structure with hydrophobic characteristics crucial for receptor interaction. Detailed structural analysis often employs techniques like NMR spectroscopy to determine spatial configurations.
Bombesin 13-14 undergoes several important chemical reactions:
Bombesin 13-14 primarily acts through its interaction with bombesin receptors on target cells:
Properties are often characterized using:
Bombesin 13-14 has significant scientific applications:
Bombesin 13-14 represents the carboxy-terminal dipeptide fragment of the full-length 14-amino acid neuropeptide bombesin, originally isolated from amphibian skin. Its primary sequence is Leu¹³-Met¹⁴-NH₂, characterized by a C-terminal amidation—a critical post-translational modification (PTM) that significantly enhances receptor binding affinity and biological activity. This amidation is enzymatically catalyzed by peptidylglycine α-amidating monooxygenase (PAM) following the excision of glycine extension residues from the precursor peptide. The fragment's molecular formula is C₁₁H₂₃N₃O₂S, with a molecular weight of 261.39 g/mol, and its isomeric SMILES notation is CC(C)CC@@HN [9]. Unlike full-length bombesin, this fragment lacks N-terminal disulfide bonds or glycosylation sites, focusing its functional relevance on the C-terminal domain.
The residues Leu¹³ and Met¹⁴ constitute a functional "address" domain essential for receptor interaction. Structural studies reveal that Leu¹³ adopts a β-sheet conformation that anchors the peptide to receptor hydrophobic pockets, while Met¹⁴'s thioether group engages in van der Waals interactions with transmembrane helices of bombesin receptors. Reduction of the peptide bond between residues 13 and 14 (e.g., in [Leu¹³,ψCH₂NH-Leu¹⁴]Bombesin) generates pseudopeptides that function as receptor antagonists by preserving binding but preventing receptor activation. This modification exemplifies the segment's role in agonism-to-antagonism conversion [5] [10].
Bombesin 13-14 shares high homology with the C-termini of mammalian bombesin-like peptides:
Table 1: C-Terminal Homology of Bombesin-Like Peptides
Peptide | Species | C-Terminal Sequence | Receptor Preference |
---|---|---|---|
Bombesin 13-14 | Amphibian | -Leu¹³-Met¹⁴-NH₂ | BB₁, BB₂, BB₃ |
Gastrin-Releasing Peptide (18-27) | Mammalian | -Leu²⁶-Met²⁷-NH₂ | BB₂ (Gastrin-Releasing Peptide receptor) |
Neuromedin B | Mammalian | -Phe¹²-Met¹³-NH₂ | BB₁ (Neuromedin B receptor) |
In aqueous solutions, Bombesin 13-14 exhibits high conformational flexibility due to the absence of stabilizing secondary structures (e.g., α-helices). Nuclear magnetic resonance (NMR) studies indicate transient β-turns around Leu¹³, which stabilize in hydrophobic environments mimicking lipid bilayers. Upon encountering cell membranes, the peptide undergoes conformational ordering: Leu¹³ embeds into the lipid interface, while Met¹⁴ orients toward solvent-exposed regions. This partitioning is entropy-driven, with a Gibbs free energy change (ΔG) of -8.2 kJ/mol, facilitating proximity to bombesin receptors' extracellular loops [6] [9]. Molecular dynamics simulations further reveal that C-terminal amidation reduces water accessibility by 40%, enhancing membrane affinity. These dynamics enable the fragment to act as a "recruitment signal" for receptor docking, even independent of the full-length peptide [2].
Bombesin 13-14 is susceptible to rapid hydrolysis by metalloproteases (e.g., neprilysin) and angiotensin-converting enzyme, which cleave at the Leu¹³-Met¹⁴ amide bond. Its plasma half-life is <2 minutes due to ubiquitous protease activity [4]. However, synthetic modifications confer stability:
Table 2: Stability Modifications of Bombesin 13-14 Analogues
Modification | Chemical Change | Protease Resistance | Biological Effect |
---|---|---|---|
Reduced Amide Bond (ψCH₂NH) | -CO-NH- → -CH₂-NH- | High | Antagonist (e.g., [Leu¹³,ψCH₂NH-Leu¹⁴]Bombesin) |
D-Leu¹³ | L-Leu → D-Leu | Moderate | Partial agonist activity |
Nle¹⁴ | Met → Norleucine | High | Retains agonist activity, prevents oxidation |
Metabolic studies using mass spectrometry identify two primary degradation products: Leu¹³ (free acid) and Met¹⁴-NH₂, confirming cleavage susceptibility at this dipeptide junction. Notably, pancreatic carboxypeptidases further hydrolyze Met¹⁴-NH₂ into methionine and ammonia, completing fragmentation [4] [9]. These insights drive the design of metabolically stable bombesin analogues for research, leveraging the 13-14 segment's role in receptor engagement while evading degradation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7